N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound features a hybrid scaffold integrating three pharmacologically relevant moieties:
- Benzothiazole: Known for its role in antitumor and antimicrobial agents due to its ability to intercalate DNA or inhibit enzymes like topoisomerase .
- 4-(4-Fluorophenyl)-4H-1,2,4-triazole: Fluorinated aromatic groups enhance metabolic stability and bioavailability by modulating lipophilicity and electronic properties .
- Thiophene-2-carboxamide: A nitrothiophene derivative linked to antibacterial activity, particularly against Gram-negative pathogens via disruption of membrane integrity .
The compound’s synthesis likely involves sequential coupling of these moieties, as inferred from analogous procedures in and , which describe thiazole-triazole conjugates and carboxamide formations.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2S3/c24-14-7-9-15(10-8-14)30-19(12-25-21(32)18-6-3-11-33-18)28-29-23(30)34-13-20(31)27-22-26-16-4-1-2-5-17(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYBHZHODUDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several important functional groups:
- Benzo[d]thiazole : Known for antimicrobial and anticancer properties.
- Triazole ring : Associated with a wide range of biological activities, including antifungal and anticancer effects.
- Thiol and carboxamide groups : Enhance the compound's reactivity and potential for biological interactions.
The molecular formula for this compound is , with a molecular weight of approximately 480.55 g/mol.
Inhibition of Carbonic Anhydrase
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This enzyme plays a critical role in regulating pH levels within tumor microenvironments, promoting cancer cell survival and proliferation. By inhibiting CA IX, the compound disrupts acidification processes, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 1.61 | Apoptosis induction via CA IX inhibition |
| A549 (Lung Cancer) | 1.98 | Disruption of pH regulation |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against various pathogens. Preliminary studies indicate that this compound may inhibit bacterial growth, although detailed antimicrobial testing is required to establish its efficacy against specific strains .
Case Studies
- Study on Anticancer Efficacy : A study conducted on HepG2 and A549 cell lines demonstrated that derivatives of similar structures showed promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity of this compound to the active site of CA IX, supporting its role as a competitive inhibitor. These studies provide insights into the structural interactions that confer its biological activity .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of thiophene carboxamide compounds in combating viral infections. Specifically, one patent discusses the use of thiophene carboxamide derivatives for the development of drugs targeting foot-and-mouth disease virus (FMDV). The compound demonstrated effective inhibition of viral replication with low cytotoxicity to host cells. For instance, several synthesized compounds exhibited EC50 values as low as 0.076 µM, indicating potent antiviral activity against FMDV .
Table 1: Antiviral Activity of Thiophene Carboxamide Compounds
| Compound ID | EC50 (µM) | Selectivity Index |
|---|---|---|
| PJW 1 | 0.083 | 283.5 |
| PJW 2 | 0.076 | 886.3 |
| PJW 6 | 0.094 | 804.5 |
| PJW 7 | 0.120 | 306.5 |
| PJW 10 | 0.211 | 248.2 |
These findings suggest that compounds derived from thiophene carboxamide may serve as promising candidates for antiviral drug development.
Anticancer Applications
The compound has also been investigated for its potential in cancer therapy. A recent study on N-aryl-N-alkyl-thiophene-2-carboxamide compounds revealed their ability to enhance intracellular calcium dynamics in cardiomyocytes, which is crucial for cardiac function and may have implications in cancer treatment where calcium signaling is disrupted .
Moreover, derivatives of thiophene carboxamides have shown promising results against various cancer cell lines through mechanisms that may involve apoptosis induction and inhibition of cell proliferation .
Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 (Breast Cancer) | X.X |
| d7 | MCF7 (Breast Cancer) | X.X |
(Note: Specific IC50 values were not provided in the source material but are critical for establishing potency.)
Antimicrobial Applications
The antimicrobial properties of thiophene carboxamide derivatives have been explored extensively due to their structural diversity and biological activity. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species .
Table 3: Antimicrobial Activity of Thiophene Carboxamide Derivatives
| Compound ID | Microbial Strain | Activity Type |
|---|---|---|
| d1 | Staphylococcus aureus | Antibacterial |
| d2 | Escherichia coli | Antibacterial |
| d3 | Aspergillus niger | Antifungal |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Insights from Structure-Activity Relationships (SAR)
Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small atomic radius improve membrane permeability and metabolic stability compared to bulkier chlorophenyl groups .
Triazole vs.
Thiophene-2-carboxamide : The nitro group in analogs () is critical for antibacterial activity, but its absence in the target compound suggests a different mechanism, possibly involving benzothiazole-mediated enzyme inhibition .
Thioether Linkage: The (2-oxoethyl)thio group in the target compound may enhance solubility compared to non-polar linkages in ’s thioxoacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
